齐立他司他
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
齐瑞他司他是一种用于治疗特发性肺纤维化和其他纤维化疾病的小分子、选择性自蛋白激酶抑制剂 . 自蛋白激酶是一种产生溶血磷脂酸的酶,溶血磷脂酸是一种参与纤维化和炎症的脂质介质 . 通过抑制自蛋白激酶,齐瑞他司他旨在减缓纤维化疾病的进展。
科学研究应用
齐瑞他司他具有广泛的科学研究应用:
化学: 用作工具化合物,用于研究自蛋白激酶和溶血磷脂酸在各种化学过程中的作用。
生物学: 用于研究以了解涉及自蛋白激酶及其对细胞功能影响的生物学途径。
作用机制
齐瑞他司他通过选择性抑制自蛋白激酶发挥作用,自蛋白激酶是一种负责产生溶血磷脂酸的酶 . 溶血磷脂酸是一种信号分子,会促进纤维化和炎症。通过抑制自蛋白激酶,齐瑞他司他降低了溶血磷脂酸的水平,从而减轻其促纤维化和促炎症作用。 这种机制涉及齐瑞他司他与自蛋白激酶的活性位点结合,阻止其酶活性 .
生化分析
Biochemical Properties
Ziritaxestat plays a significant role in biochemical reactions as an autotaxin inhibitor . Autotaxin is an enzyme that has been implicated in various biochemical processes, including the production of lysophosphatidic acid (LPA), a potent bioactive lipid mediator. By inhibiting autotaxin, Ziritaxestat can potentially regulate these processes .
Cellular Effects
Ziritaxestat has been observed to have effects on various types of cells and cellular processes. For instance, in the context of IPF, it has been suggested that Ziritaxestat may influence cell function by modulating the activity of autotaxin and thereby potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ziritaxestat involves its binding to autotaxin, thereby inhibiting its enzymatic activity . This inhibition can lead to changes in gene expression and other downstream effects, contributing to its potential therapeutic effects .
Temporal Effects in Laboratory Settings
It has been well-tolerated in a phase 2a study, suggesting potential stability and long-term effects on cellular function .
Metabolic Pathways
Ziritaxestat is involved in the metabolic pathway of lysophosphatidic acid (LPA) production, where it inhibits the enzyme autotaxin . This could potentially affect metabolic flux or metabolite levels.
准备方法
齐瑞他司他的合成涉及多个步骤,包括形成关键中间体及其随后的偶联反应。 工业生产方法侧重于优化反应条件以实现高收率和纯度,通常涉及使用先进的催化体系和纯化技术 .
化学反应分析
齐瑞他司他经历了几种类型的化学反应,包括:
氧化: 齐瑞他司他可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 还原反应可以修饰齐瑞他司他中存在的官能团,导致不同的还原形式。
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种亲核试剂和亲电试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
齐瑞他司他与其他自蛋白激酶抑制剂(如 GLPG1690 和 BMS-986020)进行比较 . 虽然所有这些化合物都以自蛋白激酶为靶点,但齐瑞他司他以其选择性和效力而独具特色。 它在临床试验中显示出可喜的结果,证明了良好的安全性特征和在减少纤维化方面的显著疗效 . 类似的化合物包括:
GLPG1690: 另一种具有类似作用机制的选择性自蛋白激酶抑制剂。
BMS-986020: 一种具有不同化学性质和临床应用的自蛋白激酶抑制剂.
齐瑞他司他因其独特的分子结构以及支持其治疗潜力的广泛研究而脱颖而出。
属性
IUPAC Name |
2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQQVBGILUTQNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33FN8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628260-79-6 |
Source
|
Record name | Ziritaxestat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ziritaxestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15403 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZIRITAXESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。